PC Biotin-PEG3-Alkyne

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

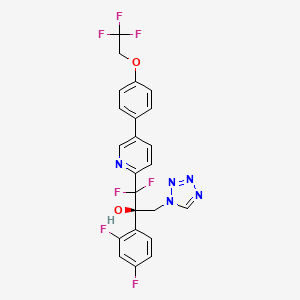

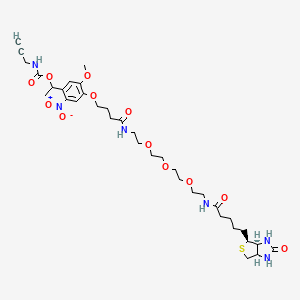

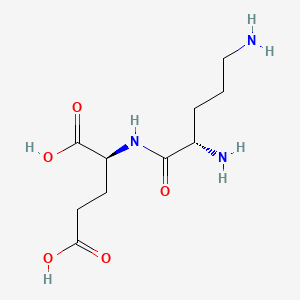

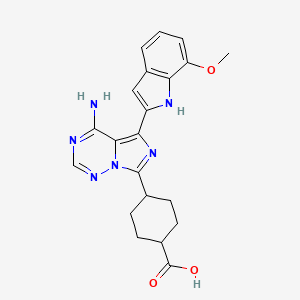

PC Biotin-PEG3-Alkyne is a cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reagent contains a biotin moiety linked to an alkyne group through a spacer arm containing a photocleavable moiety .

Synthesis Analysis

PC Biotin-PEG3-Alkyne is useful for introducing a biotin moiety to azide-containing biomolecules using Cu (I)-catalyzed Click Chemistry . The PEG spacer provides better solubility to the labeled molecules in aqueous media .Molecular Structure Analysis

The empirical formula of PC Biotin-PEG3-Alkyne is C35H52N6O12S . Its molecular weight is 780.89 .Chemical Reactions Analysis

PC Biotin-PEG3-Alkyne contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

PC Biotin-PEG3-Alkyne is a liquid . It is stored at a temperature of -20°C .科学的研究の応用

PC Biotin-PEG3-Alkyne is a compound that is used in various scientific research applications . Here are some details:

- Summary of the Application : PC Biotin-PEG3-Alkyne is useful for introducing a biotin moiety to alkyne-containing biomolecules . This process is often used in Click Chemistry . The hydrophilic spacer arm improves the solubility of the labeled molecules in aqueous media .

- Methods of Application or Experimental Procedures : The compound is used as an azide-reactive photocleavable biotin probe that allows for reagent-free release of the captured biomolecules from streptavidin . This reagent contains a biotin moiety linked to an alkyne group through a spacer arm containing a photocleavable moiety . Captured biomolecules can be efficiently photoreleased, typically >90% in 5-25 minutes using an inexpensive, near-UV, low-intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm^2) .

- Summary of the Results or Outcomes : The use of PC Biotin-PEG3-Alkyne allows for efficient release of captured biomolecules from streptavidin . This can be particularly useful in research applications where the isolation of specific biomolecules is required .

-

Antibody Drug Conjugates (ADCs) Synthesis

- Summary of the Application : PC Biotin-PEG3-Alkyne can be used to synthesize antibody drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .

- Methods of Application or Experimental Procedures : In the synthesis of ADCs, PC Biotin-PEG3-Alkyne can be used as a linker to attach a cytotoxic drug to an antibody specific to a cancer cell . The ADC then delivers the drug directly to the cancer cells, reducing the impact on healthy cells .

- Summary of the Results or Outcomes : The use of PC Biotin-PEG3-Alkyne in the synthesis of ADCs can lead to more effective and targeted cancer treatments .

-

Biomolecule Labeling

- Summary of the Application : PC Biotin-PEG3-Alkyne is useful for introducing a biotin moiety to azide-containing biomolecules using Cu (I)-catalyzed Click Chemistry . This can be used for the labeling and detection of these biomolecules .

- Methods of Application or Experimental Procedures : The compound is reacted with azide-containing biomolecules in the presence of a copper (I) catalyst . The biotin moiety can then be detected using streptavidin-based methods .

- Summary of the Results or Outcomes : The use of PC Biotin-PEG3-Alkyne allows for the efficient labeling and detection of azide-containing biomolecules .

-

Protein Labeling

- Summary of the Application : PC Biotin-PEG3-Alkyne can be used for protein labeling . This is useful in proteomics research where it’s important to track the interaction and function of proteins .

- Methods of Application or Experimental Procedures : The compound can be used to introduce a biotin moiety to azide-containing proteins using Cu (I)-catalyzed Click Chemistry . The labeled proteins can then be detected using streptavidin-based methods .

- Summary of the Results or Outcomes : The use of PC Biotin-PEG3-Alkyne allows for the efficient labeling and detection of azide-containing proteins .

-

Drug Delivery Systems

- Summary of the Application : PC Biotin-PEG3-Alkyne can be used in the development of drug delivery systems . The compound can be used as a linker to attach a drug to a carrier molecule .

- Methods of Application or Experimental Procedures : In the development of drug delivery systems, PC Biotin-PEG3-Alkyne can be used to attach a drug to a carrier molecule using Click Chemistry . The drug can then be released from the carrier molecule under specific conditions .

- Summary of the Results or Outcomes : The use of PC Biotin-PEG3-Alkyne in the development of drug delivery systems can lead to more targeted and efficient drug delivery .

Safety And Hazards

将来の方向性

PC Biotin-PEG3-Alkyne has a wide range of applications in the biomedical field . By covalently binding biotin to proteins or biomaterials, it can be used for their localization, tracking, and detection . Furthermore, biotin can also be part of a drug delivery system, used to deliver drugs to specific cells or tissues .

特性

IUPAC Name |

1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-prop-2-ynylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N6O12S/c1-4-11-38-35(45)53-24(2)25-21-28(48-3)29(22-27(25)41(46)47)52-14-7-10-32(43)37-13-16-50-18-20-51-19-17-49-15-12-36-31(42)9-6-5-8-30-33-26(23-54-30)39-34(44)40-33/h1,21-22,24,26,30,33H,5-20,23H2,2-3H3,(H,36,42)(H,37,43)(H,38,45)(H2,39,40,44)/t24?,26-,30-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHZIAGPIYYJMG-MJUSKHNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)NCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N6O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PC Biotin-PEG3-Alkyne | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B609785.png)

![3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide](/img/structure/B609787.png)